Ethyl 3-hydrazinylbenzoate hydrochloride
Overview
Description
Ethyl 3-hydrazinylbenzoate hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many hydrazine derivatives interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Hydrazine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It is known that hydrazine derivatives can influence a wide range of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Hydrazine derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
Ethyl 3-hydrazinylbenzoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to changes in biochemical pathways. For example, it has been observed to interact with hydrazine derivatives, affecting their activity and stability . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it can impact metabolic pathways, resulting in altered cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to their inhibition or activation. This binding can result in changes in gene expression and enzyme activity . The compound’s ability to inhibit certain enzymes is particularly important for its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings . Threshold effects are also noted, where a certain dosage level is required to elicit a measurable response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells . Understanding these interactions is crucial for elucidating the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors determine the compound’s availability and activity in different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
ethyl 3-hydrazinylbenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-8(6-7)11-10;/h3-6,11H,2,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKGDNLSBACMSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659686 | |
Record name | Ethyl 3-hydrazinylbenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940875-99-0 | |
Record name | Ethyl 3-hydrazinylbenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-hydrazinobenzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.